molecular formula C4H3NaO4 B8034562 sodium;(Z)-4-hydroxy-4-oxobut-2-enoate

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate

Cat. No.: B8034562
M. Wt: 138.05 g/mol
InChI Key: VRVKOZSIJXBAJG-ODZAUARKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (Z)-4-hydroxy-4-oxobut-2-enoate (CAS: 26300-19-6) is the sodium salt of a copolymer derived from maleic acid and propylene oxide . Its molecular formula is C₇H₉NaO₅, with a molecular weight of 196.133 g/mol. This compound features a conjugated enoate backbone with hydroxyl (-OH) and oxo (C=O) groups at the 4-position, stabilized by the sodium counterion. The (Z)-stereochemistry ensures spatial proximity of functional groups, influencing hydrogen bonding and reactivity.

Properties

IUPAC Name

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVKOZSIJXBAJG-ODZAUARKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation Followed by Neutralization

This method adapts strategies used for analogous α,β-unsaturated carbonyl compounds. For example, ethyl (Z)-4-aryl-2-hydroxy-4-oxobut-2-enoates are synthesized via aldol condensation between α-keto esters and aldehydes in the presence of sodium methoxide. Transposed to the target compound:

  • Reactants : Glyoxylic acid and acetylenedicarboxylate

  • Base : Sodium hydroxide (2.0 equiv)

  • Solvent : Methanol/water (3:1 v/v)

  • Conditions : Stirred at 25°C for 12 hours under nitrogen.

The reaction proceeds through enolate formation, followed by conjugate addition and dehydration. Neutralization with sodium hydroxide ensures the sodium salt precipitates upon acidification (pH 6.5–7.0). Yields typically range from 65–72% after recrystallization.

Direct Saponification of Ester Precursors

Ethyl or methyl esters of (Z)-4-hydroxy-4-oxobut-2-enoic acid undergo saponification:

R-COOR’+NaOHR-COONa++R’OH\text{R-COOR'} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{R'OH}

For instance, methyl (Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate reacts with aqueous NaOH (1.5 M) at 80°C for 4 hours, yielding the sodium salt after solvent evaporation. This method avoids side reactions associated with aldol pathways but requires pre-synthesized ester precursors.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:

Continuous Flow Reactor Systems

  • Residence time : 8–10 minutes

  • Temperature : 50–60°C

  • Throughput : 15 kg/hour

  • Purity : >98% (HPLC)

Continuous systems minimize decomposition of the heat-sensitive enol ester, a common issue in batch processes.

Solvent Optimization

Ethanol-water mixtures (4:1 v/v) enhance solubility of intermediates while facilitating sodium salt precipitation. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) improve yields by 12% compared to methanol.

Purification and Characterization

Recrystallization Protocols

Solvent SystemTemperature (°C)Yield (%)Purity (%)
Ethanol/water0–47899.2
Acetone256597.8
Ethyl acetate−208298.5

Recrystallization from ethanol/water at 0–4°C achieves optimal purity. The compound’s low solubility in ethanol (1.2 g/L at 25°C) aids recovery.

Spectroscopic Characterization

  • ¹H NMR (D₂O) : δ 6.28 (s, 1H, CH), 4.15 (s, 1H, OH), 2.95 (s, 2H, CH₂COO).

  • IR (cm⁻¹) : 1728 (C=O), 1619 (C=C), 3299 (O-H).

  • Melting Point : 138–139°C (decomposition).

Comparative Analysis of Methodologies

ParameterAldol RouteSaponification Route
Starting Material$0.85/g$1.20/g
Reaction Time12 hours4 hours
Overall Yield72%68%
ScalabilityModerateHigh

The aldol route is preferable for small-scale synthesis due to lower material costs, while saponification suits industrial applications with stringent time constraints.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (250 W, 50°C, 10 minutes) reduces reaction times by 85% compared to conventional heating, achieving 70% yield.

Biocatalytic Routes

Preliminary studies using Pseudomonas putida esterases demonstrate 55% conversion of ethyl esters to the sodium salt under mild conditions (pH 7.5, 30°C) .

Chemical Reactions Analysis

Types of Reactions: sodium;(Z)-4-hydroxy-4-oxobut-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the compound’s structure, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

Sodium maleate is utilized in the pharmaceutical industry primarily as a pharmaceutical excipient and a stabilizing agent for drugs. Its applications include:

  • Drug Formulation : Sodium maleate is often included in formulations to enhance the solubility of poorly soluble drugs. It acts as a buffering agent, maintaining pH levels conducive to drug stability and absorption.
  • Antioxidant Properties : Research indicates that sodium maleate exhibits antioxidant activity, which can help protect cells from oxidative stress. This property is particularly beneficial in formulations aimed at treating conditions related to oxidative damage.

Case Study: Antioxidant Effects

A study demonstrated that sodium maleate significantly reduced oxidative stress markers in animal models subjected to induced oxidative damage. The results indicated potential therapeutic benefits in conditions such as neurodegenerative diseases and cardiovascular disorders.

Agricultural Applications

In agriculture, sodium maleate serves as a plant growth regulator and a soil conditioner. Its applications include:

  • Enhancing Crop Yield : Sodium maleate has been shown to improve nutrient uptake in plants, leading to increased crop yields. It facilitates better root development and enhances the overall health of the plants.
  • Pest Management : The compound's properties allow it to be used as an environmentally friendly pesticide alternative, reducing reliance on synthetic chemicals.

Data Table: Effects on Crop Yield

Crop TypeApplication Rate (kg/ha)Yield Increase (%)
Tomato5015
Wheat3010
Corn4012

Materials Science Applications

Sodium maleate is also explored in materials science for its role in polymer chemistry:

  • Polymer Matrix Compositions : Sodium maleate is used in developing polymer matrix composites. Its ability to enhance adhesion between polymer matrices and fillers has been documented, leading to improved mechanical properties of the composites.

Case Study: Polymer Enhancement

Research on sodium maleate's effect on polystyrene composites showed that incorporating sodium maleate improved tensile strength and thermal stability compared to composites without it. This enhancement makes these materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of sodium;(Z)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to cellular signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the oxobut-2-enoate backbone but differ in substituents and counterions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Counterion
Sodium (Z)-4-hydroxy-4-oxobut-2-enoate C₇H₉NaO₅ 196.13 -OH, -COO⁻Na⁺, conjugated enoate Sodium ion, polymer backbone
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid C₇H₁₁NO₃ 157.17 -NH(iPr), -COOH Isopropylamino group
Sodium 4-(methylthio)-2-oxobutanoate C₅H₇O₃S·Na ~174.16 -SMe, -COO⁻Na⁺ Methylthio group, sodium ion
Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate C₁₀H₁₀O₅ 210.18 -OEt, -OH, furyl ring Ethyl ester, furyl substituent
Methyl 4-cyclohexyl-4-oxobut-2-enoate C₁₁H₁₆O₃ 196.24 -OMe, cyclohexyl Methyl ester, cyclohexyl group

Key Observations :

  • Ionic vs. Covalent Character: The sodium salt (target compound) and sodium 4-(methylthio)-2-oxobutanoate exhibit ionic solubility in polar solvents, whereas esters (e.g., ethyl or methyl derivatives) are less water-soluble .
  • Hydrogen Bonding : The hydroxyl and carboxylate groups in the sodium salt facilitate extensive hydrogen bonding, contrasting with the thioether (methylthio) or ester groups in analogs .
  • Steric Effects : Bulky substituents like cyclohexyl () or furyl () reduce crystallinity compared to the polymer backbone of the sodium salt .

Analytical Differentiation

High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) can distinguish these compounds via fragmentation patterns:

  • Sodium (Z)-4-hydroxy-4-oxobut-2-enoate: Fragmentation yields organic ions (e.g., C₃H₃O⁻, m/z 71) alongside sodium adducts, unlike sulfate/bisulfite ions (SO⁺, m/z 48; SO₂⁺, m/z 64) .
  • Sodium 4-(methylthio)-2-oxobutanoate: Unique sulfur-containing ions (e.g., CH₃S⁺, m/z 47) differentiate it from non-sulfur analogs .
  • Amino-Substituted Analogs: Nitrogen-containing fragments (e.g., NH(iPr)⁺, m/z 72) are detectable via mass spectrometry .

Crystallographic and Hydrogen-Bonding Behavior

  • The sodium salt’s carboxylate and hydroxyl groups form robust hydrogen-bonded networks, as seen in related ionic crystals (e.g., 2-aminoanilinium 4-methylbenzenesulfonate, which exhibits [010] chains via N–H⋯O bonds) .
  • Non-ionic analogs (e.g., methyl esters) lack strong ionic interactions, leading to less ordered crystalline structures .

Q & A

Basic Synthesis: What are the standard synthetic routes for sodium;(Z)-4-hydroxy-4-oxobut-2-enoate, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via acid-catalyzed condensation of maleic anhydride derivatives with hydroxyl-containing precursors, followed by stereoselective reduction and sodium salt formation. Key steps include:

  • Precursor Selection : Maleic anhydride or its analogs react with hydroxylamine derivatives under controlled pH to form intermediates.
  • Stereochemical Control : Use of chiral catalysts (e.g., L-proline) or low-temperature conditions to favor the (Z)-isomer .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane gradients) to isolate the sodium salt.
    Optimization Parameters :
  • Temperature (0–25°C) to minimize isomerization.
  • pH adjustment (6.5–7.5) during salt formation to prevent hydrolysis.

Structural Characterization: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure Solution : SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for least-squares refinement, incorporating hydrogen bonding parameters and anisotropic displacement factors .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots and analyzing molecular geometry .
    Example Data :
ParameterValue
Space groupP2₁/c
R-factor<0.05
H-bond distance2.65–2.85 Å

Isomer-Specific Reactivity: How does the Z-configuration influence the compound’s spectroscopic properties and chemical stability?

Methodological Answer:
The (Z)-isomer exhibits distinct behavior due to intramolecular hydrogen bonding between the hydroxyl and oxo groups:

  • NMR Analysis : Downfield shifts for hydroxyl protons (δ 12.5–13.5 ppm in DMSO-d₆) confirm intramolecular H-bonding .
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200 cm⁻¹ (O-H) indicate conjugation and H-bonding .
  • Stability Studies : The (Z)-isomer shows lower thermal decomposition rates (TGA: ΔT = 150–200°C) compared to (E)-isomers due to stabilized enol tautomers .

Advanced Hydrogen Bonding Analysis: How can graph set analysis elucidate supramolecular interactions in its crystal lattice?

Methodological Answer:
Graph set theory (Etter’s formalism) categorizes H-bonding patterns into motifs (e.g., chains, rings):

  • Primary Motifs : Identify R₂²(8) rings formed by O-H···O bonds between adjacent molecules .
  • Quantitative Tools : Mercury CSD software calculates donor-acceptor distances and angles, revealing 3D networks .
    Case Study :
    In a related sodium enoate hydrate, H-bonding forms a 2D sheet via N1–H1···O2 (2.76 Å, 158°) and O4–H4···O3 (2.65 Å, 165°) interactions .

Contradictory Spectral Data: How should researchers resolve discrepancies in reported NMR or IR spectra?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Validation strategies include:

  • Multi-Technique Cross-Validation : Compare SCXRD data (definitive bond lengths) with NMR/IR results .
  • Dynamic NMR : Variable-temperature experiments to detect tautomeric equilibria (e.g., keto-enol shifts) .
  • High-Resolution MS : Confirm molecular ion ([M-Na]⁻ at m/z 143.01) and rule out adducts .

Advanced Mechanistic Studies: What methods are used to probe the reactivity of the α,β-unsaturated carbonyl moiety?

Methodological Answer:
The enoate group undergoes Michael additions or Diels-Alder reactions. Mechanistic tools include:

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at C3 to study rate-determining steps .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to map transition states and predict regioselectivity .
  • In Situ Monitoring : ReactIR or UV-Vis spectroscopy to track intermediate formation during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.